Hsd17B13-IN-64

HSD17B13 inhibitor scaffold comparison chemical structure

For consistent SAR data and longitudinal liver disease studies, choose Hsd17B13-IN-64. Its unique triazole-pyridinone core and intermediate potency (IC50 ≤ 0.1 µM) offer crucial differentiation from ultra-potent analogs. The ≥98% purity solid formulation ensures 3-year stability at -20°C, minimizing batch variability.

Molecular Formula C21H13Cl3N4O3
Molecular Weight 475.7 g/mol
Cat. No. B12373295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-64
Molecular FormulaC21H13Cl3N4O3
Molecular Weight475.7 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C=N2)CC4=C(C=CC=N4)Cl
InChIInChI=1S/C21H13Cl3N4O3/c22-12-3-2-6-25-17(12)9-28-10-26-15-4-1-5-16(18(15)21(28)31)27-20(30)11-7-13(23)19(29)14(24)8-11/h1-8,10,29H,9H2,(H,27,30)
InChIKeyQDTISCHRMRFVLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hsd17B13-IN-64 (CAS 2770247-34-0): Potent HSD17B13 Inhibitor for Liver Disease Research Procurement


Hsd17B13-IN-64 (Compound 143) is a synthetic small-molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) [1]. It exhibits an IC50 of ≤ 0.1 μM against estradiol in enzymatic assays . The compound is characterized by the molecular formula C21H13Cl3N4O3 (molecular weight 475.71) and is primarily utilized as a pharmacological tool compound for investigating the role of HSD17B13 in liver disease pathophysiology, including nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and drug-induced liver injury (DILI) .

Why Hsd17B13-IN-64 Cannot Be Replaced by Other HSD17B13 Inhibitors in Critical Experiments


HSD17B13 inhibitors exhibit substantial structural heterogeneity that directly impacts pharmacological parameters including potency, selectivity, metabolic stability, and tissue distribution [1]. Compounds within this class range from sub-nanomolar agents like BI-3231 (IC50 = 1 nM at hHSD17B13) to multi-target modulators with PPAR activity [2]. Critically, the scaffold architecture determines inhibitor binding mode and off-target liability profiles. Procurement decisions must therefore be driven by compound-specific evidence rather than target-class assumptions, as substitution with an analog lacking head-to-head comparative data may introduce confounding variables in cellular or in vivo experimental systems [3]. The sections below delineate the quantifiable differentiation parameters that define Hsd17B13-IN-64 relative to its closest comparators.

Quantitative Differentiation Evidence for Hsd17B13-IN-64 Procurement Decisions


Chemical Scaffold Differentiation: Hsd17B13-IN-64 vs. BI-3231 and IN-101

Hsd17B13-IN-64 (Compound 143) possesses the molecular formula C21H13Cl3N4O3, with a molecular weight of 475.71 g/mol, and features three chlorine substituents on its aromatic rings [1]. In contrast, BI-3231 (C24H21F2N3O3S, MW 469.5) contains a sulfonamide moiety and difluorophenyl groups [2]. HSD17B13-IN-101 (WO2023146897A1, compound 94) represents a distinct scaffold lacking the triazole-pyridinone core structure present in Hsd17B13-IN-64 . These structural divergences preclude functional interchangeability in structure-activity relationship (SAR) studies, as scaffold geometry determines binding mode and off-target engagement potential.

HSD17B13 inhibitor scaffold comparison chemical structure SAR liver disease

Potency Benchmarking: Hsd17B13-IN-64 IC50 Relative to BI-3231

Hsd17B13-IN-64 (Compound 143) demonstrates an IC50 of ≤ 0.1 μM (≤ 100 nM) against estradiol in enzymatic HSD17B13 inhibition assays . This potency is approximately 100-fold lower than that of BI-3231, which exhibits an IC50 of 1 nM at hHSD17B13 under comparable enzymatic conditions [1]. The 100-fold differential in enzymatic potency is a critical selection parameter: BI-3231 serves as an ultra-potent chemical probe for target engagement studies, whereas Hsd17B13-IN-64 provides an intermediate-potency tool suitable for studies where extreme target saturation is not required or may confound physiological interpretation.

IC50 comparison enzyme inhibition estradiol substrate potency HSD17B13

Physical Form and Handling Characteristics: Solid vs. Reference Standard Availability

Hsd17B13-IN-64 is supplied as a solid at room temperature and exhibits typical solubility in DMSO (e.g., 10 mM), with recommended powder storage at -20°C for 3 years and in solvent at -80°C for 6 months . This contrasts with certain HSD17B13 inhibitor reference standards that may be supplied only as pre-formulated solutions or with restricted storage conditions. The solid-state formulation enables flexible reconstitution in user-preferred solvents and reduces degradation risk during long-term storage [1]. Shipping is conducted at ambient temperature with stability maintained during transit .

compound handling physical form storage stability DMSO solubility procurement

Optimal Research Applications for Hsd17B13-IN-64 Based on Evidence Profile


Intermediate-Potency Pharmacological Tool for HSD17B13 Dose-Response Studies

With an IC50 of ≤ 0.1 μM against estradiol, Hsd17B13-IN-64 occupies an intermediate potency tier within the HSD17B13 inhibitor landscape [1]. This positions the compound as an ideal tool for dose-response studies in cellular models of NAFLD/NASH, where complete target ablation (as achieved with sub-nanomolar agents like BI-3231) may mask subtle biological effects or produce non-physiological outcomes. Researchers seeking to titrate HSD17B13 inhibition across a dynamic range should prioritize this compound over ultra-potent alternatives .

SAR Studies Requiring a Chlorinated Aromatic Triazole-Pyridinone Scaffold

The triazole-pyridinone core with 3,5-dichloro-4-hydroxybenzamide substitution defines the chemical identity of Hsd17B13-IN-64 [1]. For structure-activity relationship (SAR) investigations exploring the role of chlorine substitution patterns on HSD17B13 inhibition, this compound provides a defined reference point that cannot be replaced by fluorinated sulfonamide scaffolds (e.g., BI-3231) or alternative chemotypes (e.g., HSD17B13-IN-101) . Procurement of the exact compound ensures scaffold consistency across SAR datasets.

Long-Term Investigational Programs Requiring Stable Solid-State Storage

Research programs spanning multiple years benefit from Hsd17B13-IN-64's solid-state formulation, which permits powder storage at -20°C for up to 3 years [1]. This extended shelf life minimizes batch-to-batch variability introduced by repeated procurement and enables consistent experimental replication across longitudinal studies. The DMSO solubility profile (10 mM typical) further supports flexible reconstitution protocols for both in vitro and in vivo experimental designs .

Mechanistic Studies of HSD17B13 in NAFLD/NASH and DILI Pathophysiology

Hsd17B13-IN-64 is validated for use in research on liver diseases including NAFLD, NASH, and drug-induced liver injury (DILI) [1]. The compound's established application profile makes it suitable for mechanistic investigations into HSD17B13-dependent lipid metabolism pathways, steroid hormone processing, and hepatocyte injury responses . Researchers should select this compound when the experimental objective aligns with the published therapeutic indications described in the compound's reference documentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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